4-Thujanol

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'IGN 2098 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrimidone. Les étapes clés comprennent:

Formation du cycle pyrimidone: Cela implique la condensation de précurseurs appropriés dans des conditions contrôlées.

Introduction de la chaîne latérale butenylamino: Cette étape nécessite l'utilisation de réactifs spécifiques pour fixer le groupe butenylamino au cycle pyrimidone.

Fixation du groupe phénoxy: Le groupe phénoxy est introduit par une réaction de substitution, en utilisant un dérivé phénolique approprié.

Modifications finales: Le composé est ensuite converti en sa forme de sel de dihydrochlorure pour sa stabilité et sa solubilité

Méthodes de production industrielle

La production industrielle d'IGN 2098 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour assurer un rendement élevé et une pureté élevée. Les considérations clés comprennent:

Température et pression de réaction: Contrôlées pour maximiser l'efficacité.

Étapes de purification: Plusieurs étapes de purification, notamment la cristallisation et la chromatographie, sont utilisées pour obtenir la pureté souhaitée

Analyse Des Réactions Chimiques

Types de réactions

IGN 2098 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution: Le groupe phénoxy peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées

Réactifs et conditions courants

Agents oxydants: Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs: Y compris le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution: Divers dérivés phénoliques et catalyseurs appropriés

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'IGN 2098, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

IGN 2098 a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé modèle pour étudier l'antagonisme des récepteurs H2 de l'histamine.

Biologie: Investigé pour ses effets sur les processus cellulaires liés à la signalisation de l'histamine.

Médecine: Principalement utilisé dans le traitement des ulcères gastriques et duodénaux. .

Industrie: Employé dans le développement de nouveaux médicaments anti-ulcéreux et d'agents thérapeutiques associés

Mécanisme d'action

IGN 2098 exerce ses effets en se liant aux récepteurs H2 de l'histamine, bloquant ainsi l'action de l'histamine. Cette inhibition réduit la sécrétion d'acide gastrique, ce qui est bénéfique dans le traitement des ulcères. Les cibles moléculaires comprennent les récepteurs H2 de l'histamine situés sur les cellules pariétales de l'estomac. Les voies impliquées comprennent l'inhibition de l'activité de l'adénylate cyclase, conduisant à une diminution des niveaux d'AMP cyclique et à une réduction de l'activité de la pompe à protons .

Applications De Recherche Scientifique

IGN 2098 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study histamine H2 receptor antagonism.

Biology: Investigated for its effects on cellular processes related to histamine signaling.

Medicine: Primarily used in the treatment of gastric and duodenal ulcers. .

Industry: Employed in the development of new anti-ulcer medications and related therapeutic agents

Mécanisme D'action

IGN 2098 exerts its effects by binding to histamine H2 receptors, thereby blocking the action of histamine. This inhibition reduces gastric acid secretion, which is beneficial in the treatment of ulcers. The molecular targets include the histamine H2 receptors located on the parietal cells of the stomach. The pathways involved include the inhibition of adenylate cyclase activity, leading to decreased cyclic AMP levels and reduced proton pump activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Famotidine: Un autre antagoniste des récepteurs H2 de l'histamine avec des applications similaires.

Chlorhydrate d'acétate de roxatidine: Utilisé à des fins thérapeutiques similaires.

Cimétidine: L'un des premiers antagonistes des récepteurs H2 de l'histamine

Unicité d'IGN 2098

IGN 2098 est unique en raison de sa structure chimique spécifique, qui fournit un profil pharmacocinétique distinct. Il a montré une efficacité supérieure dans certains modèles précliniques par rapport à d'autres antagonistes des récepteurs H2 de l'histamine .

Activité Biologique

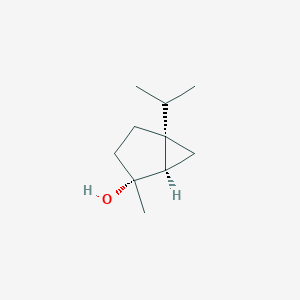

4-Thujanol, also known as sabinene hydrate, is a bicyclic monoterpene alcohol found in the essential oils of various aromatic and medicinal plants. Its biological activity has garnered attention due to its potential therapeutic applications and safety profile. This article reviews the key findings on the biological activities of this compound, including its genotoxic effects, protective properties against DNA damage, and antimicrobial activities.

- Chemical Structure : this compound has a bicyclic structure typical of monoterpenes, contributing to its unique properties.

- Sources : It is primarily extracted from essential oils of plants such as Thymus, Origanum, and Juniperus.

Genotoxicity Studies

Research has demonstrated that this compound exhibits significant genotoxic effects in human peripheral blood lymphocytes (PBLs). The following table summarizes key findings from studies evaluating its impact on chromosome aberrations (CAs), sister chromatid exchanges (SCEs), and micronucleus (MN) formation.

| Concentration (μg/mL) | CAs Induced | SCEs Induced | MN Formation | Mitotic Index |

|---|---|---|---|---|

| 13 | Significant | No significant | Significant | No significant |

| 26 | Significant | No significant | Significant | No significant |

| 52 | Significant | No significant | Significant | No significant |

- Findings : At all tested concentrations (13, 26, and 52 μg/mL), this compound significantly increased the formation of structural CAs and MNs compared to control groups. However, it did not significantly affect SCEs or reduce the mitotic index, indicating a clastogenic effect without notable cytotoxicity .

Protective Effects Against DNA Damage

In addition to its genotoxic effects, studies have explored the protective potential of this compound against DNA damage induced by known genotoxic agents such as mitomycin C (MMC) and cyclophosphamide (CP). The following table outlines these protective effects:

| Treatment Group | Genotoxic Agent | Mitotic Index Decrease | Genotoxic Damage Reduction |

|---|---|---|---|

| Control | None | - | - |

| This compound + MMC | MMC | Similar to MMC alone | No reduction |

| This compound + CP | CP | Similar to CP alone | Significant reduction |

- Observations : While this compound did not mitigate the genotoxic effects of MMC, it significantly reduced the genetic damage induced by CP when co-administered. This suggests a potential role in enhancing chemopreventive effects while maintaining the efficacy of chemotherapy .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of this compound. It has shown effectiveness against various pathogenic microorganisms:

- Mechanism : The antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

- Efficacy : In vitro tests demonstrated strong antifungal and antibacterial activities against common pathogens, making it a candidate for natural preservative applications in food and cosmetic industries .

Case Studies

- Genotoxic Effects in Human Lymphocytes :

-

Protective Role Against Chemotherapy-Induced Damage :

- Another investigation examined the effects of co-treating lymphocytes with this compound alongside chemotherapeutic agents. The results indicated that while it did not protect against MMC-induced damage, it effectively reduced CP-induced genotoxicity, suggesting that metabolites of this compound might act as antagonists to certain chemotherapy drugs .

Propriétés

IUPAC Name |

(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSDPILWMGFJMM-AEJSXWLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(C1C2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905045 | |

| Record name | (+)-trans-4-Thujanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

terpineol odour | |

| Record name | 4-Thujanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17699-16-0 | |

| Record name | trans-Sabinene hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17699-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thujanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-trans-4-Thujanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-THUJANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS203S42BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.